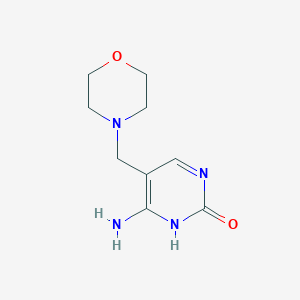
6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group at the 6th position and a morpholinomethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one typically involves the reaction of 6-amino-2-chloropyrimidine with morpholine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholinomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino or morpholinomethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Amino-2-chloropyrimidine: A precursor in the synthesis of 6-Amino-5-(morpholinomethyl)pyrimidin-2(1H)-one.
5-Morpholinomethyl-2,4-dioxopyrimidine: A structurally related compound with different functional groups.
6-Amino-5-(methylthio)pyrimidin-2(1H)-one: Another pyrimidine derivative with a different substituent at the 5th position.
Uniqueness: this compound is unique due to the presence of both an amino group and a morpholinomethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
919524-54-2 |
|---|---|
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-amino-5-(morpholin-4-ylmethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O2/c10-8-7(5-11-9(14)12-8)6-13-1-3-15-4-2-13/h5H,1-4,6H2,(H3,10,11,12,14) |
InChI Key |
GRTWLILGLHQFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















